molecular formula C13H14F3NO4S B2451096 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2320465-94-7

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2451096
CAS No.: 2320465-94-7
M. Wt: 337.31
InChI Key: HEZWEKORLGURPO-UHFFFAOYSA-N
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Description

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features an azetidine ring, a four-membered nitrogen heterocycle that is increasingly valued in lead optimization for its ability to improve the potency, metabolic stability, and physicochemical properties of drug candidates . The azetidine is further functionalized with a 2,2,2-trifluoroethoxy chain, a substituent known to enhance metabolic stability and modulate electron distribution, which can influence a molecule's binding affinity and pharmacokinetic profile . The presence of a phenylsulfonyl linkage connected to an acetyl group makes this reagent a versatile intermediate for synthesizing a diverse array of derivatives. Researchers can leverage this structure to develop novel compounds for investigating new therapeutic targets. Azetidine-containing scaffolds have demonstrated significant research value in developing compounds for a range of applications, including as potential neuroprotective agents and integrin inhibitors . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4S/c1-9(18)10-3-2-4-12(5-10)22(19,20)17-6-11(7-17)21-8-13(14,15)16/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZWEKORLGURPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under various conditions, including acidic, basic, and catalytic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone is being investigated for its potential as a pharmaceutical intermediate. Key applications include:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells . The mechanism may involve enzyme inhibition and receptor binding that modulate cellular signaling pathways.
  • Enzyme Targeting : The compound has shown promise in targeting specific enzymes involved in disease pathways. Its sulfonyl group may enhance binding affinity to enzyme active sites, thereby inhibiting their activity.

Materials Science

The unique chemical properties of this compound make it suitable for developing advanced materials. Potential applications include:

  • Thermal Stability : The trifluoroethoxy group contributes to the thermal stability of materials, making them suitable for high-temperature applications.
  • Electronic Properties : The compound's structure may also facilitate the development of materials with specific electronic characteristics beneficial for semiconductor applications.

Biological Studies

This compound is utilized in biological research to understand its interactions with biological molecules:

  • Cellular Mechanisms : Studies are ongoing to elucidate how the compound affects molecular pathways related to cell proliferation and apoptosis. Understanding these interactions can lead to insights into its therapeutic potential .

Industrial Applications

In the industrial sector, this compound serves as a versatile building block for synthesizing other complex organic molecules:

  • Synthetic Intermediates : It can be employed in various chemical synthesis processes due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. These interactions can include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules.

Biological Activity

1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Azetidine Ring : Provides a framework for biological interactions.
  • Trifluoroethoxy Group : Enhances lipophilicity and metabolic stability.
  • Phenyl Sulfonamide : Imparts unique reactivity and potential for enzyme inhibition.

The molecular formula is C14H14F3N3O3SC_{14}H_{14}F_3N_3O_3S, with a molecular weight of 361.34 g/mol.

The biological activity of this compound is influenced by its structural features:

  • Hydrogen Bonding : The phenyl and azetidine components can engage in hydrogen bonding with various biological targets.
  • Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzyme activity, particularly in pathways related to inflammation and cancer.

Enzyme Inhibition Studies

Recent research indicates that the compound exhibits significant inhibition of certain enzymes. For example:

  • Cyclooxygenase (COX) : A study demonstrated that compounds with similar structures inhibited COX enzymes, suggesting potential anti-inflammatory properties .

Receptor Binding Affinity

The binding affinity of this compound for various receptors is under investigation:

  • Dopamine Receptors : Initial findings indicate moderate affinity towards dopamine D2 receptors, which could have implications for neuropharmacological applications.

Case Study 1: Anti-inflammatory Potential

In vitro assays have shown that compounds similar to this compound significantly reduce prostaglandin E2 production in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Case Study 2: Anticancer Activity

A related study evaluated the anticancer properties of structurally analogous compounds. The results indicated that these compounds could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(2-Fluorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanoneFluorine on phenoxy groupModerate COX inhibition
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-oneThiazolidine ringAnticancer activity

Q & A

Q. What are the common synthetic routes for 1-(3-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)ethanone?

The synthesis typically involves two key steps: (1) introduction of the sulfonyl group to the phenyl ring and (2) functionalization of the azetidine moiety. For the sulfonation step, a sulfonyl chloride intermediate can be generated via chlorosulfonation of the phenyl precursor under controlled conditions (e.g., using ClSO₃H at 0–5°C), followed by reaction with 3-(2,2,2-trifluoroethoxy)azetidine. The azetidine ring itself may be synthesized via nucleophilic substitution of azetidin-3-ol with trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) . The final coupling step often employs a Lewis acid catalyst (e.g., AlCl₃) for Friedel-Crafts acylation to introduce the ethanone group .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the trifluoroethoxy group (δ ~4.5 ppm for -OCH₂CF₃ in ¹H NMR; distinct CF₃ signals in ¹⁹F NMR) and the azetidine ring (characteristic splitting patterns for strained four-membered rings) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical to verify the molecular ion peak ([M+H]⁺) and isotopic patterns due to sulfur and fluorine .
  • IR Spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from fluorinated and sulfonated compounds .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
  • Storage : Store in a cool, dry environment (<4°C) in airtight containers to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to improve yield and purity?

  • Temperature Control : Maintain sub-5°C conditions during chlorosulfonation to minimize side reactions (e.g., over-sulfonation) .
  • Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate sulfonated intermediates from unreacted precursors .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
  • Metabolic Stability Testing : Evaluate whether metabolites (e.g., hydrolyzed sulfonamides) contribute to observed bioactivity discrepancies .
  • In Silico Modeling : Use molecular docking to assess binding affinity variations across target proteins (e.g., kinases vs. GPCRs) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., desulfonated derivatives) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under storage conditions .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectral data (e.g., NMR shifts) with computational tools like ACD/Labs or ChemDraw to rule out misassignments .
  • Reaction Scale-Up : For gram-scale synthesis, replace volatile solvents (e.g., DCM) with safer alternatives (e.g., THF) and optimize stirring rates to ensure homogeneous mixing .

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